Product packaging for L-Cystathionine(Cat. No.:CAS No. 56-88-2)

L-Cystathionine

Cat. No.: B1193133
CAS No.: 56-88-2
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Cystathionine is a non-protein, sulfur-containing amino acid that serves as a key intermediate in the transsulfuration pathway, the biological process that converts methionine to cysteine . This central role in sulfur metabolism makes it a compound of significant interest in biochemical research. Recent studies have elucidated its potent, direct protective effects in cellular models of cardiovascular disease. This compound has been demonstrated to protect human umbilical vein endothelial cells (HUVECs) from homocysteine-induced, mitochondria-dependent apoptosis . The mechanism involves a reduction in mitochondrial superoxide anion production, inhibition of Bax protein translocation to mitochondria, preservation of mitochondrial membrane potential, and suppression of the mitochondrial permeability transition pore (MPTP) opening, culminating in decreased activation of caspase-9 and caspase-3 . Furthermore, this compound exhibits robust antioxidant properties in macrophages, countering oxidative stress induced by oxidized low-density lipoprotein (oxLDL) . It significantly reduces levels of superoxide anion and hydrogen peroxide, enhances the activity of antioxidant enzymes including glutathione peroxidase (GSH-Px), superoxide dismutase (SOD), and catalase (CAT), and subsequently suppresses oxLDL-induced DNA damage and cell apoptosis . Beyond its radical scavenging capabilities, this compound has been identified as a novel physiological substrate for the cystine/glutamate transporter (system xc⁻), enabling it to be taken up by cells in exchange for intracellular glutamate, a function that may contribute to its cytoprotective role . These multifaceted mechanisms underscore the research value of this compound in investigating the pathophysiology of hyperhomocysteinemia, atherosclerosis, and other conditions linked to oxidative stress and mitochondrial dysfunction. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O4S B1193133 L-Cystathionine CAS No. 56-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971384
Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Molecular Weight

222.26 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Cystathionine
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Record name L-Cystathionine
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Solubility

22 mg/mL
Record name L-Cystathionine
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CAS No.

56-88-2
Record name Cystathionine
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Record name L-Cystathionine
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Record name S-(2-Amino-2-carboxyethyl)homocysteine
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Record name (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine
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Record name CYSTATHIONINE, L-
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Record name L-Cystathionine
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Melting Point

312 °C
Record name L-Cystathionine
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Enzymology of L Cystathionine Biosynthesis and Catabolism

L-Cystathionine Biosynthesis via Cystathionine (B15957) β-Synthase (CBS)

Cystathionine β-synthase (CBS; EC 4.2.1.22) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the irreversible condensation of L-homocysteine and L-serine to form this compound and water. unl.eduproteopedia.orgresearchgate.netnih.gov Human CBS exists as a homotetramer, with each subunit binding one molecule of PLP and, in mammals, one molecule of heme. unl.eduproteopedia.orgwikipedia.orgembopress.org

CBS belongs to the β-family (Fold type II) of PLP-dependent enzymes. proteopedia.orgembopress.org The catalytic core of CBS is located in the middle domain of the enzyme subunit. unl.eduproteopedia.org

The canonical reaction catalyzed by CBS involves the condensation of L-serine and L-homocysteine. proteopedia.orgnih.govportlandpress.comnih.gov The reaction proceeds through a series of PLP-bound intermediates, utilizing a double displacement or ping-pong mechanism. proteopedia.org

The proposed enzymatic mechanism begins with the displacement of the internal aldimine formed between the active site lysine (B10760008) residue (Lys119 in human CBS) and PLP by the amino group of L-serine, forming an external aldimine. proteopedia.orgwikipedia.org This is followed by the elimination of water from L-serine to generate an aminoacrylate intermediate, which remains bound to PLP. proteopedia.orgacs.org The thiol group of L-homocysteine then attacks the β-carbon of the aminoacrylate intermediate, forming a new external aldimine with this compound. proteopedia.orgacs.org Finally, the active site lysine displaces this compound, regenerating the internal aldimine and releasing this compound. proteopedia.org

While L-serine and L-homocysteine are the primary substrates, CBS can also react with other substrates in vitro. For instance, yeast CBS has been shown to react with L-allothreonine to form 3-methyl-L-cystathionine. acs.org Substrate specificity can be influenced by specific residues in the active site, such as S84, Y160, and Y246 in Toxoplasma gondii CBS, which are involved in hydrogen bonding interactions with L-serine. nih.gov

Pyridoxal-5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for CBS activity. unl.eduproteopedia.orgwikipedia.orgembopress.orgcreative-enzymes.com PLP is covalently bound to a specific lysine residue (Lys119 in human CBS) in the active site via a Schiff base linkage, forming an internal aldimine. proteopedia.orgwikipedia.orgembopress.org The PLP cofactor plays a critical role in stabilizing reaction intermediates through its ability to act as an electrophilic catalyst. wikidoc.orgwikipedia.org The phosphate (B84403) group and the 3'-hydroxyl group of PLP are anchored in the active site through hydrogen bonds with surrounding residues, such as Asn149, Thr257, and Thr260 in human CBS. nih.govproteopedia.orgembopress.org

Allosteric Regulation of CBS Activity

Mammalian CBS activity is subject to allosteric regulation, primarily by S-adenosyl-L-methionine (AdoMet). unl.eduproteopedia.orgwikipedia.orgcreative-enzymes.com AdoMet acts as an allosteric activator, increasing the Vmax of the CBS reaction without significantly affecting the Km for its substrates. wikipedia.org This activation by AdoMet is crucial for channeling homocysteine into the transsulfuration pathway when methionine levels are high, leading to increased AdoMet production. wikipedia.org

The C-terminal regulatory domain of CBS contains a tandem repeat of CBS domains (CBS1 and CBS2) that form binding sites for AdoMet. nih.govunl.eduwikipedia.orgpnas.org Binding of AdoMet to these domains induces conformational changes that relieve an autoinhibitory effect imposed by the C-terminal domain on the catalytic core, thereby activating the enzyme. nih.govunl.eduproteopedia.org Truncation of the C-terminal regulatory domain results in an enzyme that is constitutively active and unresponsive to AdoMet regulation. proteopedia.orgwikipedia.org

In addition to AdoMet, human CBS activity can also be allosterically regulated by the redox state of a disulfide bond within a CXXC motif (Cys272-Cys275). unl.edunih.gov The reduced form of CBS exhibits approximately 2-3-fold greater activity than the oxidized form. nih.gov

Transcriptional and Post-Translational Regulation of CBS Expression

CBS expression is regulated at both the transcriptional and post-translational levels. The human CBS gene is located on chromosome 21 and contains multiple promoters, including the GC-rich TATA-less promoters -1a and -1b. nih.govnih.govportlandpress.com Transcriptional regulation involves various transcription factors. For example, the -1b promoter is synergistically transactivated by NF-Y and Sp1/Sp3. nih.govportlandpress.com Nrf2 has also been shown to induce CBS gene expression. nih.govfrontiersin.org

Post-translational modifications (PTMs) add another layer of complexity to CBS regulation. CBS can undergo SUMOylation, which facilitates its translocation to the nucleus and is associated with reduced catalytic activity. researchgate.netnih.gov S-glutathionylation has been shown to enhance CBS activity in vitro. researchgate.netumich.edu Phosphorylation under oxidative stress can also lead to increased CBS activity. researchgate.net

Tissue and Subcellular Distribution of CBS

CBS exhibits a varied tissue distribution in mammals, with high levels of expression observed in the liver, brain, kidney, and pancreas. nih.govnih.gov In the liver, CBS is abundant in hepatocytes but also present in hepatic stellate cells and Kupffer cells. nih.gov In the brain, CBS is expressed in all regions, with particularly high levels in the hippocampus, cerebellum, and cerebral cortex. nih.govresearchgate.net Other tissues where CBS is found include the gastric mucosa, colonic epithelium, small intestine, spleen (especially in activated T cells), ovary, and intrauterine tissue. nih.gov CBS expression levels can change during development and aging and can be influenced by factors such as caloric restriction and exposure to certain xenobiotic agents. nih.gov

Interplay with the Methionine Cycle and Homocysteine Remethylation

The biosynthesis of this compound is intimately linked with the methionine cycle. Methionine is converted through a series of steps to S-adenosylmethionine (SAM), the primary biological methyl donor. After donating its methyl group, SAM is hydrolyzed to S-adenosylhomocysteine (SAH), which is then hydrolyzed to L-homocysteine frontiersin.org. Homocysteine stands at a critical metabolic branch point; it can either be remethylated back to methionine, primarily catalyzed by methionine synthase (MTR) with the involvement of folate and vitamin B12, or it can enter the transsulfuration pathway by reacting with serine to form this compound, catalyzed by CBS frontiersin.orgresearchgate.netpnas.orgfrontierspartnerships.org. This interplay allows the cell to balance the demand for methionine, methylation capacity, and cysteine synthesis. The flux through these pathways is influenced by the availability of substrates and cofactors, including B vitamins frontierspartnerships.org. Elevated levels of homocysteine can occur if the transsulfuration or remethylation pathways are impaired researchgate.netfrontierspartnerships.orgwikipedia.org.

This compound Catabolism via Cystathionine γ-Lyase (CTH/CSE)

The breakdown of this compound is primarily catalyzed by the enzyme cystathionine γ-lyase (CTH), also known as cystathionase or CSE (EC 4.4.1.1) uniprot.orgwikipedia.orgnih.gov. CTH is the final enzyme in the transsulfuration pathway, responsible for cleaving this compound. uniprot.orgnih.govuniprot.org

This compound + H₂O → L-cysteine + α-ketobutyrate + NH₃ wikipedia.org

The mechanism involves several steps facilitated by the enzyme's cofactor wikipedia.org.

Cystathionine γ-lyase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme uniprot.orgwikipedia.orgnih.govuniprot.orgmdpi.comresearchgate.netnih.gov. PLP, the active form of vitamin B6, is a crucial cofactor for the catalytic activity of CTH wikipedia.orgmdpi.comresearchgate.netnih.govuni.lufishersci.fifishersci.sethegoodscentscompany.commitoproteome.org. PLP forms a Schiff base linkage with a lysine residue in the active site of the enzyme wikipedia.orgmdpi.comnih.gov. During the catalytic cycle, the amino group of the substrate, this compound, displaces the lysine residue to form an external aldimine intermediate with PLP wikipedia.orgnih.gov. The PLP cofactor plays a vital role in stabilizing carbanionic intermediates formed during the reaction, facilitating the cleavage of the sulfur-gamma carbon bond of cystathionine and the subsequent release of products wikipedia.org. Deficiencies or mutations affecting PLP binding can impair CTH activity wikipedia.org.

The activity of CTH is subject to various regulatory mechanisms, including post-translational modifications such as redox modulation and S-nitrosation wikipedia.orgmdpi.comimrpress.com. Redox status can influence CTH activity; for instance, oxidation has been shown to decrease the enzyme's activity wikipedia.org. S-nitrosation, the covalent modification of cysteine residues by nitric oxide (NO) or related species, has also been identified as a regulatory mechanism. S-nitrosation of specific cysteine residues in human CTH can lead to inhibition of its enzymatic activity mdpi.com. This suggests a potential crosstalk mechanism between NO and hydrogen sulfide (B99878) (H₂S) signaling pathways, as CTH is also involved in H₂S production mdpi.comimrpress.com.

CTH is expressed in a variety of mammalian tissues, with particularly high levels found in the liver pnas.orguniprot.org. Other tissues where CTH expression and activity have been observed include the kidney, pancreas, small intestine, brain, and lung pnas.orguniprot.orgimrpress.comwikipedia.orgfishersci.co.ukdsmz.defishersci.ca. The physiological localization and expression profiles of CTH highlight its importance in different organs and metabolic contexts nih.gov. Studies in mice, for example, have investigated the tissue distribution and developmental expression patterns of CSE, revealing variations in expression levels across tissues and during development nih.gov.

Downstream Metabolic Fates of L-Cysteine Derived from this compound

L-cysteine produced from the catabolism of this compound by CTH has several important downstream metabolic fates. A significant portion of this newly synthesized cysteine is utilized for the biosynthesis of glutathione (B108866) (GSH), a ubiquitous tripeptide antioxidant crucial for cellular defense against oxidative stress wikipedia.orguniprot.orgnih.govuniprot.orgmybiosource.com. Cysteine is often the rate-limiting substrate for hepatic glutathione synthesis mybiosource.com.

Beyond glutathione synthesis, cysteine can be further metabolized through various pathways. These include its catabolism to inorganic sulfate (B86663), which is important for the synthesis of sulfated compounds, and its conversion to taurine (B1682933), an amino sulfonic acid with diverse physiological functions wikipedia.orgnih.gov. Additionally, CTH itself can catalyze the breakdown of cysteine to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with roles in various physiological processes, including vasodilation and inflammation uniprot.orgwikipedia.orguniprot.orgmybiosource.comresearchgate.netnih.govimrpress.com.

Glutathione (GSH) Biosynthesis as a Primary Pathway

Glutathione (GSH) is a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), and it is a crucial antioxidant in mammalian cells wikipedia.orgnih.govfishersci.semetabolomicsworkbench.orgnih.govetprotein.com. The availability of cysteine is often the rate-limiting factor for GSH synthesis nih.govetprotein.compnas.org. The cysteine required for GSH biosynthesis is primarily supplied through the transsulfuration pathway, where this compound is cleaved by CTH to yield cysteine wikipedia.orgiiarjournals.orgiiarjournals.orgmdpi.comgenecards.orguniprot.org.

The synthesis of GSH occurs in two ATP-dependent steps. First, glutamate–cysteine ligase (GCL), also known as γ-glutamylcysteine synthetase, catalyzes the formation of γ-glutamylcysteine from L-glutamate and L-cysteine. This step is considered rate-limiting in GSH synthesis wikipedia.orgnih.govetprotein.comnih.gov. Second, glutathione synthetase adds glycine to γ-glutamylcysteine to form GSH wikipedia.orgnih.gov. The cysteine produced from this compound catabolism directly feeds into this pathway, highlighting the importance of this compound metabolism for maintaining adequate cellular GSH levels wikipedia.orgiiarjournals.orgiiarjournals.orgnih.govnih.gov.

Endogenous Hydrogen Sulfide (H₂S) Production by CTH/CSE and CBS

Hydrogen sulfide (H₂S) is recognized as a gaseous signaling molecule, or gasotransmitter, with diverse physiological functions in mammals wikipedia.orgnih.govwikipedia.orgresearchgate.netmpg.deresearchgate.netmdpi.com. Endogenous H₂S is primarily produced enzymatically, with cystathionine gamma-lyase (CTH/CSE) and cystathionine beta-synthase (CBS) being the principal H₂S-producing enzymes in the transsulfuration pathway iiarjournals.orgfrontiersin.orgmdpi.comnih.govuniprot.orggenecards.orgnih.govuniprot.orgwikipedia.orgnih.govnih.govwikipedia.orgresearchgate.netresearchgate.netmdpi.comCurrent time information in CA..

Formation of Taurine and Sulfate

Cysteine, produced from the catabolism of this compound by CTH/CSE, is a precursor for the formation of taurine and inorganic sulfate wikipedia.orgiiarjournals.orgiiarjournals.orgwikipedia.orgnih.govnih.govresearchgate.net. Cysteine can be catabolized through oxidative pathways, which lead to the production of taurine and sulfate iiarjournals.orgiiarjournals.orgnih.govnih.govresearchgate.net.

The major pathway for taurine synthesis in mammals involves the oxidation of cysteine by cysteine dioxygenase to form cysteine sulfinate wikipedia.orgwikipedia.org. Cysteine sulfinate is then decarboxylated by sulfinoalanine decarboxylase to yield hypotaurine, which is subsequently oxidized to taurine wikipedia.orgwikipedia.org.

Inorganic sulfate is also produced from cysteine catabolism. While desulfuration pathways catalyzed by enzymes like CTH/CSE and CBS can release sulfur in a reduced form (e.g., H₂S), this sulfur can be further oxidized to sulfate iiarjournals.orgnih.govnih.govresearchgate.net. The oxidative pathway initiated by cysteine dioxygenase also contributes to sulfate formation iiarjournals.orgnih.govnih.govresearchgate.net. The relative contribution of these pathways to sulfate production can be influenced by factors such as cysteine availability researchgate.net.

Physiological and Cellular Functions of L Cystathionine and Its Metabolic Pathways

Contribution to Cellular Redox Homeostasis

L-Cystathionine contributes to maintaining cellular redox balance through its involvement in thiol metabolism and its direct and indirect antioxidant properties. iiarjournals.orgymdb.caumaryland.eduusbio.net

Role in Maintaining Cellular Thiol Balance

As a precursor to L-cysteine, this compound indirectly supports the synthesis of glutathione (B108866) (GSH), a major cellular thiol antioxidant. iiarjournals.orgpatsnap.com The conversion of this compound to L-cysteine by cystathionine (B15957) gamma-lyase provides the necessary cysteine for glutathione synthesis, which is catalyzed by glutamate (B1630785)–cysteine ligase and glutathione synthetase. iiarjournals.orgwikipedia.org Maintaining adequate levels of glutathione is crucial for cellular defense against oxidative stress and for regulating the cellular redox state. patsnap.com Studies have shown that elevated levels of cystathionine can lead to increased intracellular L-cysteine and L-cystine levels, as well as an increased GSH/GSSG ratio in certain cell lines. iiarjournals.orgiiarjournals.org

Direct and Indirect Antioxidant Properties, including Superoxide (B77818) Radical Scavenging

This compound has demonstrated both direct and indirect antioxidant properties. It can directly scavenge superoxide radicals. ymdb.canih.govnih.govresearchgate.net Research indicates that this compound can reduce superoxide radical-dependent chemiluminescence in human leukocytes and scavenge superoxide radicals generated by the xanthine-xanthine oxidase system in a concentration-dependent manner. nih.gov This scavenging effect appears to be a direct function of this compound itself, rather than inhibition of the superoxide-generating enzyme. nih.gov

Indirectly, this compound contributes to antioxidant defense by providing the precursor for cysteine, which is essential for the synthesis of glutathione and other sulfhydryl-containing antioxidants. iiarjournals.orgpatsnap.com Furthermore, this compound treatment has been shown to increase the activities of antioxidant enzymes such as GSH-Px, SOD, and CAT, and upregulate the expression of SOD1 and SOD2 in macrophages stimulated by oxidized low-density lipoprotein (oxLDL). nih.gov These findings suggest that this compound's antioxidant effects may involve the modulation of the cellular antioxidant defense system. nih.gov

Modulation of Cellular Apoptosis and Survival

This compound influences cellular apoptosis and survival in various cell types, exhibiting anti-apoptotic effects in specific contexts. nih.govresearchgate.net

Anti-Apoptotic Effects in Vascular Endothelial Cells, particularly against Homocysteine-Induced Apoptosis

This compound protects against homocysteine-induced mitochondria-dependent apoptosis in vascular endothelial cells, such as human umbilical vein endothelial cells (HUVECs). medchemexpress.comtargetmol.combioscience.co.uknih.govnih.govfrontiersin.orgmedchemexpress.com Homocysteine is known to induce apoptosis in HUVECs, and this effect is significantly attenuated by pretreatment with this compound. medchemexpress.comnih.gov

The protective mechanism involves the modulation of mitochondrial function. This compound decreases the production of mitochondrial superoxide anion, inhibits the expression and translocation of the pro-apoptotic protein Bax to mitochondria, increases mitochondrial membrane potential, and inhibits the opening of the mitochondrial permeability transition pore (MPTP). medchemexpress.comtargetmol.comnih.govnih.gov It also suppresses the leakage of cytochrome c from mitochondria into the cytoplasm and downregulates the activities of caspase-9 and caspase-3, key executioners of the apoptotic pathway. medchemexpress.comtargetmol.comnih.govnih.gov These findings indicate that this compound antagonizes homocysteine-induced apoptosis in vascular endothelial cells by regulating the mitochondrial apoptotic pathway. nih.gov

Regulation of Apoptosis in Macrophages

This compound also regulates apoptosis in macrophages, particularly in the context of oxidative stress induced by oxidized low-density lipoprotein (ox-LDL). nih.govresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com It inhibits mitochondria-mediated human macrophage apoptosis induced by ox-LDL. nih.govnih.gov Similar to its effects in endothelial cells, this compound significantly reduces superoxide anion generation, increases mitochondrial membrane potential, and decreases MPTP opening in ox-LDL-treated macrophages. nih.govnih.govmdpi.com It attenuates the release of cytochrome c from mitochondria into the cytoplasm and downregulates caspase-9 activities and cleaved caspase-3 expression, thereby antagonizing ox-LDL-induced macrophage apoptosis. nih.govnih.govmdpi.com Studies have also suggested that this compound may inhibit apoptosis in other cell lines, such as U937 and HepG2 cells, by preventing glutathione excretion. frontiersin.orgmdpi.com

Influence on Proliferation in Specific Cell Lines

The influence of this compound on cell proliferation can vary depending on the cell type. In human astrocytoma U373 cells, elevated levels of cystathionine have been observed to promote proliferation. iiarjournals.orgiiarjournals.orgnih.gov This effect appears to be associated with increased intracellular L-cysteine and L-cystine levels and an increased GSH/GSSG ratio. iiarjournals.orgiiarjournals.orgnih.gov The proliferation-promoting effect was observed after 48 and 72 hours of culture with cystathionine. iiarjournals.orgiiarjournals.org

Conversely, studies investigating the enzyme cystathionine gamma-lyase (CSE), which metabolizes this compound to L-cysteine and hydrogen sulfide (B99878) (H2S), have shown that overexpression of CSE can inhibit cell proliferation in HEK-293 cells. nih.gov This inhibitory effect is linked to increased intracellular H2S production and involves the modulation of ERK1/2 phosphorylation and p21Cip/WAK-1. nih.gov This suggests that while this compound itself might promote proliferation in certain cancer cell lines, its metabolism and the resulting products like H2S can have opposing effects on proliferation in other cell types.

Involvement in Inflammatory Responses

This compound has demonstrated anti-inflammatory effects in various contexts. Studies have shown that this compound can antagonize vascular injury by inhibiting the inflammatory response induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. researchgate.net Specifically, this compound has been reported to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in ox-LDL-induced THP-1-derived macrophages via the NF-κB pathway. iiarjournals.org

Furthermore, this compound, along with L-cysteine, has been shown to attenuate the upregulation of pro-inflammatory genes such as MMP1, PTGS2, and CXCL8 in normal human keratinocytes exposed to sub-cytotoxic formaldehyde. nih.gov This suggests a role for this compound in the negative feedback regulation of formaldehyde-induced pro-inflammatory responses. nih.gov The enzymes involved in cystathionine metabolism, CBS and CTH, appear to play a role in the resolution of inflammation in these cells. nih.gov

Role in Mitigating Endoplasmic Reticulum Stress and Cellular Damage

This compound has been identified as a protective agent against endoplasmic reticulum (ER) stress-induced cellular damage and apoptosis. iiarjournals.orgresearchgate.net Research indicates that this compound can protect against ER stress-induced lipid accumulation, tissue injury, and apoptotic cell death. iiarjournals.orghealthmatters.ionih.govnih.gov This protective effect has been observed in liver and kidney tissue in mouse models, as well as in cell culture models treated with ER stress-inducing agents like tunicamycin (B1663573). nih.govnih.gov

The mechanism by which this compound exerts these protective effects against ER stress appears to be independent of modulating the induction of the unfolded protein response (UPR), a cellular pathway activated in response to ER stress. nih.gov Instead, the protective effect seems to be a direct cytoprotective action of this compound itself, rather than simply serving as a prodrug for cysteine. researchgate.net Studies have shown that this compound can significantly reduce cell death induced by tunicamycin in transsulfuration-deficient cells, further supporting a direct protective role. researchgate.netnih.gov

This compound also exhibits anti-apoptotic functions. researchgate.netiiarjournals.orgresearchgate.net It has been shown to inhibit mitochondria-mediated macrophage apoptosis induced by ox-LDL. mdpi.comiiarjournals.org This involves increasing mitochondrial membrane potential, inhibiting mitochondrial permeability transition pore (MPTP) opening, suppressing cytochrome c release, and downregulating caspase-9 and caspase-3 activities. medchemexpress.commdpi.comiiarjournals.org

Neurobiological Functions and Cytoprotection

This compound plays several roles in the nervous system, contributing to neurobiological functions and offering cytoprotection.

Regulation of Extracellular Glutamate Homeostasis in the Brain

This compound is recognized as a substrate of the cystine/glutamate transporter (system xc−). iiarjournals.orgiiarjournals.orgnih.gov This transporter is crucial for the exchange of extracellular cystine for intracellular glutamate, a process important for maintaining intracellular cysteine levels for glutathione synthesis and regulating extracellular glutamate concentrations. nih.govfrontiersin.org

Studies suggest that this compound may play an important role in regulating extracellular glutamate homeostasis in the brain by acting as a substrate for system xc−. iiarjournals.orgiiarjournals.orgnih.gov Exchange of extracellular glutamate for intracellular cystathionine may occur in brain cells to regulate extracellular glutamate concentrations. nih.gov Alternatively, in some brain regions where CTH expression might be limited, accumulated intracellular cystathionine could be exchanged for extracellular cystine via system xc−, thereby securing intracellular cysteine levels without increasing extracellular glutamate. nih.gov

Experimental data show that extracellular this compound can competitively inhibit cystine uptake and be exchanged with intracellular glutamate via system xc−. nih.gov This suggests that this compound can be transported into cells via this system and influence intracellular and extracellular amino acid balance. nih.gov

Neuroprotective Effects in Cerebral Injury Models, such as Subarachnoid Hemorrhage

While this compound itself is an intermediate, the transsulfuration pathway and its product, L-cysteine, and the downstream signaling molecule hydrogen sulfide (H₂S) play significant neuroprotective roles, particularly in models of cerebral injury like subarachnoid hemorrhage (SAH). L-cysteine, synthesized from this compound by CTH, is a substrate for CBS, which can produce H₂S in the central nervous system. frontiersin.orgnih.govfrontiersin.orgnih.gov

L-cysteine treatment has shown neuroprotective effects in SAH models in rats. frontiersin.orgnih.govnih.govresearchgate.netnih.gov It has been reported to attenuate early brain injury, improve neurological function, reduce brain edema, and decrease neuronal cell death after SAH. frontiersin.orgnih.govnih.govnih.gov These protective effects are associated with the CBS/H₂S pathway. frontiersin.orgnih.govnih.gov L-cysteine treatment increased CBS activity and H₂S production in the brain following SAH. nih.govnih.gov The neuroprotective effects of L-cysteine in SAH models, including the reduction of apoptosis and mitigation of oxidative stress and ER stress, were significantly reversed by the CBS inhibitor aminooxyacetic acid (AOAA), indicating the involvement of CBS-derived H₂S. nih.govnih.govnih.gov

Studies have shown that L-cysteine can attenuate SAH-induced apoptosis by affecting mitochondrial pathways and caspase activation. frontiersin.orgnih.gov Furthermore, L-cysteine treatment improved synaptic density and regulated synaptic proteins in SAH models. frontiersin.orgnih.gov The activation of the CREB-brain-derived neurotrophic factor (BDNF) pathway also appears to contribute to the neuroprotective effects mediated by L-cysteine and the CBS/H₂S system after SAH. nih.govnih.gov

It is important to note that while L-cysteine and the downstream H₂S play protective roles, high levels of H₂S, particularly under acute ischemic conditions, have been reported to exacerbate stroke outcome in some experimental models, suggesting a complex role for H₂S depending on its concentration and the specific injury context. tandfonline.com

Potential Role as a Cysteine Reservoir in Brain Development

The accumulation of this compound in the brain has been considered a potential reservoir of cysteine for glutathione synthesis. nih.govnih.gov Cysteine availability is a rate-limiting factor for glutathione synthesis, a key antioxidant in the brain. frontiersin.orgucd.ie While neurons primarily rely on extracellular cystine uptake for cysteine, astrocytes express the enzymes of the transsulfuration pathway, including CBS and CTH, and can synthesize cysteine from methionine. frontiersin.orgucd.ie This suggests that astrocytes could potentially supply cysteine to neurons.

During brain development, the transsulfuration pathway is active, and the expression of CBS and CTH changes. mdpi.comaopwiki.org An imbalance in the activity of these enzymes, such as impaired CTH activity, can lead to the accumulation of this compound and potentially reflect impaired cysteine production. nih.govresearchgate.net Such impairments in cysteine supply during embryonic brain development could affect processes reliant on redox metabolism and glutathione synthesis. nih.gov

While the direct role of this compound as a reservoir is still being investigated, its position as the immediate precursor to cysteine in the transsulfuration pathway highlights its potential importance in ensuring adequate cysteine supply for crucial processes like glutathione synthesis and protein formation during brain development. wikipedia.orgnih.govucd.iepatsnap.com

Pathophysiological Implications of L Cystathionine Dysregulation

Genetic Disorders Associated with L-Cystathionine Metabolism

Genetic defects in the enzymes responsible for this compound metabolism result in distinct biochemical profiles and clinical presentations. These disorders are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. medlineplus.govfindzebra.com

Classical Homocystinuria due to CBS Deficiency

Classical homocystinuria is the most common inherited disorder of methionine metabolism. nih.gov It is caused by a deficiency of the enzyme cystathionine (B15957) β-synthase (CBS). mdpi.comhee.nhs.uk This enzyme is responsible for converting homocysteine to this compound. hee.nhs.uk A deficiency in CBS activity disrupts this conversion, leading to the accumulation of homocysteine and its precursor, methionine, and a decrease in the levels of this compound and cysteine. mdpi.comnih.govhgsa.org.au

The hallmark biochemical signs of classical homocystinuria are significantly increased levels of total homocysteine and methionine in the plasma. hee.nhs.uknih.gov In untreated individuals, plasma total homocysteine can be higher than 200 µmol/L (normal is <15 µmol/L). medlink.com The buildup of homocysteine leads to its increased excretion in the urine, a condition known as homocystinuria. rarediseases.org

Conversely, due to the enzymatic block, the levels of this compound are low to low-normal. nih.gov Cysteine levels are also reduced, making it an essential amino acid for individuals with this condition. medlink.com This biochemical profile helps to distinguish classical homocystinuria from other disorders that cause elevated homocysteine. nih.govscielo.br

Classical homocystinuria exhibits significant genetic heterogeneity, with over 200 different mutations identified in the CBS gene. nih.gov These mutations can be missense, nonsense, frameshift, or splicing mutations, leading to varying degrees of enzyme deficiency. mdpi.com The severity of the clinical symptoms often correlates with the extent of the residual enzyme activity. wvdhhr.org

The majority of these mutations are rare and may be found in only a single family or a small number of families. wvdhhr.org However, certain mutations are more prevalent in specific populations. For example, the p.Ile278Thr (I278T) mutation is predominant in Dutch patients, while the p.Gly307Ser (G307S) mutation is the most common in Ireland. nih.govnih.gov Other frequently reported pathogenic variants include p.Thr191Met and p.Trp323Ter. nih.gov These common mutations account for about half of all diagnosed cases of classical homocystinuria worldwide. nih.gov

Some mutations, like p.T236N, are located in the catalytic domain of the CBS protein and can lead to a severe, pyridoxine-non-responsive form of the disease. mdpi.com The identification of specific pathogenic variants through genetic testing is crucial for confirming the diagnosis, predicting disease severity, and guiding treatment strategies. ontosight.ai

This compound in Cardiovascular Disease Pathogenesis

Association of Elevated this compound with Oxidative Damage and Endothelial Dysfunction

Elevated levels of circulating this compound have been observed in patients with cardiovascular disease (CVD) and are associated with oxidative damage and endothelial dysfunction. ahajournals.org Oxidative stress in monocyte-derived macrophages is a key factor in the development of atherosclerosis. nih.gov this compound has been shown to act as a scavenger of oxygen free radicals and can protect against oxidative stress and DNA damage induced by oxidized low-density lipoprotein (oxLDL) in macrophages. nih.gov

Endothelial dysfunction is an early step in the development of atherosclerosis and is characterized by an imbalance between vasodilation and vasoconstriction, leading to impaired vascular tone, thrombosis, and inflammation. mdpi.com Reduced production of nitric oxide (NO) and increased oxidative stress are central to endothelial dysfunction. mdpi.com Studies have shown that elevated homocysteine levels, a precursor to this compound, can lead to endothelial dysfunction by promoting oxidative stress. frontiersin.orgnih.gov this compound itself has been found to protect against homocysteine-induced apoptosis of vascular endothelial cells by mitigating mitochondrial-dependent pathways. scienceopen.com

In patients with suspected stable angina pectoris, higher plasma this compound concentrations were associated with factors indicative of endothelial dysfunction, such as an inverse relationship with left ventricular ejection fraction and a positive correlation with the extent of coronary artery disease (CAD). ahajournals.org Furthermore, plasma levels of this compound negatively correlate with vascular reactivity and levels of hydrogen sulfide (B99878) (H₂S), a key signaling molecule in maintaining vascular health. ahajournals.orgnih.gov This suggests that this compound could serve as a biomarker for impaired endothelial function. ahajournals.orgnih.gov

Role in Atherosclerosis Development and Progression

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. tandfonline.com Both this compound and its metabolizing enzymes have been implicated in the pathogenesis of this disease. ahajournals.org

Elevated plasma this compound has been linked to atherosclerosis, a major etiological factor for ischemic stroke. nih.govnih.gov The accumulation of this compound in patients with atherosclerosis is thought to be a consequence of vascular inflammation, which leads to the inhibition of the enzyme cystathionine γ-lyase (CSE). ahajournals.orgnih.govahajournals.org This inhibition reduces the production of H₂S, a molecule with protective roles against atherosclerosis, including inhibiting inflammation and the proliferation of vascular smooth muscle cells. ahajournals.orgnih.govahajournals.orgresearchgate.net

Furthermore, increased expression of enzymes that metabolize this compound has been found in human atherosclerotic lesions. ahajournals.orgnih.gov This increased enzymatic activity may exacerbate angiogenesis within the plaque, thereby increasing the risk of plaque instability and subsequent atherothrombotic events. ahajournals.orgnih.gov The accumulation of L-cysteine, a product of this compound metabolism, also correlates with impaired endothelium-dependent vascular function. ahajournals.org

Link to Increased Risk of Stroke

Clinical studies have established a direct link between elevated plasma this compound levels and an increased risk of stroke, particularly ischemic stroke. ahajournals.orgnih.govnih.govresearchgate.net In a prospective study of patients with suspected stable angina pectoris, individuals in the highest quartile of plasma this compound had a significantly higher risk of total and ischemic stroke compared to those in the lowest quartile. nih.govnih.gov

After adjusting for age, sex, and other major stroke risk factors, the association remained significant. nih.govresearchgate.net The risk was even more pronounced in patients without a history of atrial fibrillation at the beginning of the study. researchgate.net These findings suggest that plasma this compound is an independent predictor of stroke risk. nih.govresearchgate.net The underlying mechanism is believed to be related to the role of this compound and its metabolic pathway in the development and progression of atherosclerosis, which is a primary cause of ischemic stroke. ahajournals.orgnih.govnih.gov

This compound in Neurological and Neurodegenerative Disorders

Metabolic Perturbations in Brain Injury and Oxidative Stress

This compound and its metabolic pathways play a significant role in the brain's response to injury and oxidative stress. Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases. ismrm.orgresearchgate.net this compound is a precursor to cysteine and subsequently glutathione (B108866), a major endogenous antioxidant. researchgate.net The availability of cysteine is a critical factor in glutathione synthesis, and the enzyme cystathionine gamma-lyase (CSE) is rate-limiting for cysteine synthesis from methionine. researchgate.net

In the context of brain injury, such as traumatic brain injury (TBI) or subarachnoid hemorrhage (SAH), there are significant metabolic changes involving this compound. nih.govmdpi.comfrontiersin.org Following mechanical brain injury, there is an increased production of cystathionine β-synthase (CBS), an enzyme that produces hydrogen sulfide (H₂S). mdpi.com H₂S has neuroprotective effects by reducing oxidative stress and excitotoxicity. nih.govmdpi.com L-cysteine administration after SAH has been shown to ameliorate brain edema, improve neurological function, and reduce neuronal cell death by increasing CBS activity and H₂S production. frontiersin.org

Conversely, inhibition of CSE can lead to a loss of glutathione and aggravate mitochondrial dysfunction, indicating the importance of this pathway in maintaining redox homeostasis in the brain. researchgate.net Oxidative stress itself can inhibit CSE, potentially exacerbating oxidant-induced damage. researchgate.net The disruption of the extracellular L-cysteine/L-cystine ratio is also associated with oxidative stress. nih.gov

Association with Gliomas and Brain Tumors, particularly 1p/19q Codeleted Gliomas

This compound has emerged as a significant metabolic marker in the context of gliomas, a type of brain tumor. ismrm.org Ex vivo analysis has shown higher concentrations of this compound in tumors of glial origin compared to other tissues, with levels correlating with tumor grade. ismrm.orgiiarjournals.org

A particularly strong association has been found between elevated this compound levels and gliomas with a specific genetic signature: the co-deletion of chromosome arms 1p and 19q (1p/19q codeletion). mdpi.comnih.govresearchgate.net This co-deletion is a defining characteristic of oligodendrogliomas. mdpi.com In vivo magnetic resonance spectroscopy (MRS) has enabled the first-ever detection of this compound in living human brains, revealing a selective accumulation of this metabolite in 1p/19q codeleted gliomas compared to non-codeleted gliomas and normal brain tissue. nih.govresearchgate.netnih.govresearchgate.net

Implications in Cognitive and Developmental Impairiments

Dysregulation of this compound metabolism, often linked to deficiencies in the enzyme cystathionine beta-synthase (CBS), has significant implications for cognitive function and development. nih.govresearchgate.net CBS deficiency leads to a condition known as classical homocystinuria, which is characterized by elevated levels of homocysteine and methionine, and reduced levels of cystathionine. nih.gov This metabolic imbalance is associated with a range of neurological complications, including intellectual disability, learning disabilities, and psychiatric disturbances. nih.govresearchgate.netmedlink.com

Untreated individuals with CBS deficiency often present with developmental delays in their early years, which can manifest as severe intellectual disability. medlink.com Cognitive assessments of these patients have shown a wide range of IQ scores, with a median that is significantly lower than that of the general population. medlink.com Specific cognitive deficits are often observed in areas such as short-term memory, quantitative reasoning, and visuospatial skills. researchgate.net

The underlying mechanisms by which altered this compound and homocysteine levels contribute to cognitive impairment are still being investigated. However, elevated homocysteine is a known risk factor for dementia and has been associated with accelerated brain atrophy. researchgate.netphysiology.org It is believed that high levels of homocysteine may contribute to vascular dementia and increase the risk of stroke. medlink.com Furthermore, research in animal models suggests that homocysteine can cause arterial remodeling, leading to increased vascular resistance and reduced blood flow in the carotid artery. medlink.com

Psychiatric and behavioral issues are also prevalent in individuals with dysregulated this compound metabolism. medlink.com Studies have reported a high incidence of episodic depression, chronic behavioral disorders, obsessive-compulsive disorder, and personality disorders among patients with homocystinuria. medlink.com Anxiety is another common finding, often correlating with lower IQ values. medlink.com

Cognitive and Developmental Manifestations of this compound Dysregulation Associated Findings References
Intellectual Disability Varying severity, often presenting as developmental delay. researchgate.netmedlink.com
Cognitive Deficits Impairments in short-term memory, quantitative reasoning, and visuospatial domains. researchgate.net
Psychiatric Disorders High prevalence of depression, anxiety, behavioral disorders, and obsessive-compulsive disorder. medlink.com
Neurological Complications Increased risk of seizures and cerebrovascular accidents (strokes). medlink.com

This compound in Cancer Biology

Accumulation and Potential Proliferative Effects in Cancer Cells

Recent research has highlighted the significant accumulation of this compound in various types of cancer cells, suggesting a potential role for this intermediate metabolite in promoting tumor growth. iiarjournals.orgiiarjournals.org Studies have shown that this compound is selectively enriched in breast cancer tissues compared to normal breast tissue, where it is often undetectable. iiarjournals.orgiiarjournals.org Similarly, elevated levels of this compound have been observed in higher-grade human gliomas when compared to lower-grade tumors. iiarjournals.orgiiarjournals.org

The accumulation of this compound in cancer cells appears to have a direct impact on their proliferative capacity. iiarjournals.org For instance, in human astrocytoma cells, the addition of this compound to the culture medium led to an initial increase in intracellular this compound levels, which was subsequently followed by an increase in L-cysteine and L-cystine levels. iiarjournals.orgnih.gov This increase in cysteine availability was associated with stimulated cell proliferation. iiarjournals.orgnih.gov The conversion of this compound to L-cysteine is a critical step, as L-cysteine is a precursor for the synthesis of glutathione, a key antioxidant that can protect cancer cells from oxidative stress. iiarjournals.org

The mechanism by which this compound enters cancer cells is not fully understood. It may be synthesized intracellularly via the transsulfuration pathway or transported into the cells from the extracellular environment. iiarjournals.orgiiarjournals.org The xc- system, an amino acid transporter, is known to play a significant role in the growth and proliferation of cancer cells and may be involved in the uptake of cystine, a related sulfur-containing amino acid. iiarjournals.orgiiarjournals.org

Furthermore, higher serum concentrations of this compound, along with homocysteine and L-cysteine, have been identified as potential risk factors for the progression of metastatic prostate cancer. iiarjournals.orgiiarjournals.org This suggests that circulating levels of these metabolites could serve as valuable biomarkers for identifying aggressive forms of the disease. iiarjournals.orgiiarjournals.org

Upregulation of CBS and CTH/CSE in various Cancers and its Therapeutic Relevance

The enzymes responsible for the metabolism of this compound, namely cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH, also known as CSE), are frequently upregulated in a variety of cancers. nih.govnih.gov This upregulation plays a crucial role in supporting cancer cell proliferation, survival, and resistance to therapy. spandidos-publications.complos.org

CBS, the enzyme that produces this compound from homocysteine and serine, has been found to be overexpressed in several cancers, including colon, ovarian, and breast cancer. nih.govnih.govspandidos-publications.com This increased expression of CBS contributes to the production of hydrogen sulfide (H2S), a signaling molecule that has been shown to promote cancer cell bioenergetics, protect against oxidative stress, and support angiogenesis. nih.govnih.govplos.org In ovarian cancer cells, for example, CBS is utilized to support mitochondrial ATP production and maintain redox homeostasis, thereby protecting the cells from damage. plos.org

Similarly, CTH/CSE, the enzyme that breaks down this compound into cysteine, is also upregulated in many cancers. spandidos-publications.com The cysteine produced by CTH/CSE is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. plos.org By increasing GSH levels, cancer cells can better withstand the oxidative stress induced by chemotherapy drugs, thus contributing to drug resistance. spandidos-publications.com

The upregulation of CBS and CTH/CSE in cancer cells has significant therapeutic implications. spandidos-publications.com Inhibiting these enzymes has emerged as a potential strategy to selectively target cancer cells. spandidos-publications.complos.org Silencing of CBS has been shown to severely compromise the viability of ovarian cancer cells and sensitize them to cisplatin, a commonly used chemotherapy drug. plos.org This suggests that targeting the this compound metabolic pathway could be a valuable approach to overcome drug resistance in cancer. plos.org

Several inhibitors of CBS and CTH/CSE have been developed and are being investigated for their anticancer effects. spandidos-publications.com For example, aminooxyacetic acid (AOAA) is an inhibitor of CBS that has shown promise in preclinical studies. spandidos-publications.commdpi.com By blocking the production of this compound and H2S, these inhibitors can disrupt the metabolic advantages that cancer cells gain from upregulating this pathway. spandidos-publications.complos.org

Enzyme Function in this compound Metabolism Role in Cancer Therapeutic Relevance References
Cystathionine β-synthase (CBS) Catalyzes the synthesis of this compound from homocysteine and serine.Upregulated in various cancers, promoting proliferation, bioenergetics, and H2S production.Inhibition is a potential therapeutic strategy to sensitize cancer cells to chemotherapy. nih.govnih.govspandidos-publications.complos.org
Cystathionine γ-lyase (CTH/CSE) Catalyzes the breakdown of this compound to cysteine.Upregulated in cancers, leading to increased glutathione synthesis and chemoresistance.Inhibition can disrupt antioxidant defenses and enhance the efficacy of anticancer drugs. spandidos-publications.commdpi.com

This compound in Other Metabolic Dysfunctions

Indicators of Kidney Dysfunction

Elevated levels of this compound in the blood have emerged as a significant indicator of kidney dysfunction. healthmatters.ionih.gov The kidneys play a crucial role in the metabolism and excretion of this compound, and when their function is impaired, this intermediate metabolite can accumulate in the bloodstream. healthmatters.io

In patients with chronic kidney disease (CKD) and those undergoing hemodialysis, serum this compound concentrations are often markedly elevated. nih.gov Studies have shown a strong correlation between increased this compound levels and the severity of renal insufficiency. nih.govoup.com For instance, patients on hemodialysis exhibit significantly higher levels of this compound compared to transplant patients with more moderate renal dysfunction. nih.gov

The accumulation of this compound in renal failure is often accompanied by elevated levels of other metabolites in the transsulfuration pathway, such as homocysteine. nih.govkarger.com This indicates a broader disturbance in homocysteine metabolism, which can be exacerbated by deficiencies in B vitamins, particularly vitamin B6, a necessary cofactor for the CTH enzyme that breaks down this compound. healthmatters.ionih.gov

Metabolite Significance in Kidney Dysfunction Associated Factors References
This compound Elevated levels are a marker of impaired renal clearance and metabolic bottleneck.Chronic Kidney Disease (CKD), Hemodialysis, Vitamin B6 deficiency. healthmatters.ionih.gov
Homocysteine (HCY) Levels are strongly correlated with glomerular filtration rate and are typically elevated in renal patients.Renal insufficiency, Vitamin B12 and Folate deficiency. nih.govoup.comkarger.com
Methylmalonic Acid (MMA) A sensitive indicator of intracellular vitamin B12 deficiency, which is common in renal patients.Functional Vitamin B12 deficiency. nih.gov

L Cystathionine As a Clinical and Research Biomarker

Utility in Assessing Transsulfuration Pathway Efficiency and Methylation Balance

L-cystathionine is a key intermediate in the transsulfuration pathway, which is responsible for the irreversible conversion of homocysteine to cysteine. healthmatters.io The efficiency of this pathway is crucial for maintaining appropriate levels of homocysteine and for the synthesis of important molecules like cysteine and glutathione (B108866). healthmatters.ioucd.ie Therefore, the concentration of this compound can serve as a valuable indicator of the functionality of the transsulfuration pathway.

Indicator of Vitamin B6 Sufficiency or Functional Need

The enzymes involved in the transsulfuration pathway, cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH), are dependent on pyridoxal-5'-phosphate (P5P), the active form of vitamin B6, as a cofactor. mdpi.combevital.no Consequently, a deficiency in vitamin B6 can lead to a functional impairment of these enzymes. healthmatters.io When CTH activity is reduced due to insufficient vitamin B6, this compound cannot be efficiently converted to cysteine, leading to its accumulation in the body. healthmatters.ionih.gov

Therefore, elevated plasma or urinary concentrations of this compound are considered a sensitive functional biomarker of vitamin B6 deficiency. bevital.nonih.gov Studies have shown that even marginal vitamin B6 deficiency can cause a significant increase in plasma this compound levels. nih.gov This makes the measurement of this compound a useful tool for assessing an individual's vitamin B6 status and identifying a functional need for this essential nutrient. healthmatters.iobevital.no

Biomarker for Oxidative Stress, Inflammation, and Detoxification Impairments

Recent research has highlighted the role of this compound as a potential biomarker for oxidative stress, inflammation, and impairments in detoxification processes. healthmatters.io Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, can lead to cellular damage and is implicated in various diseases. nih.gov this compound has been shown to act as a scavenger of oxygen free radicals, suggesting a protective role against oxidative damage. nih.gov

In the context of inflammation, elevated this compound levels have been observed in conditions associated with inflammatory responses. healthmatters.io Furthermore, since the transsulfuration pathway is the primary source of cysteine for the synthesis of glutathione, a major intracellular antioxidant and key molecule in detoxification, impairments in this pathway reflected by altered this compound levels can indicate a compromised detoxification capacity. healthmatters.ioucd.ienih.gov A deficiency in the transsulfuration pathway can lead to reduced glutathione production and loss of cellular redox homeostasis. ucd.ie

Diagnostic and Prognostic Applications in Specific Conditions

Detection and Monitoring of Homocystinuria and Cystathioninuria

This compound is a crucial biomarker in the diagnosis and management of certain inborn errors of metabolism, namely homocystinuria and cystathioninuria.

Homocystinuria due to Cystathionine Beta-Synthase (CBS) Deficiency: In this autosomal recessive disorder, the deficiency of the CBS enzyme leads to a blockage in the conversion of homocysteine to this compound. orpha.netijdvl.com This results in markedly elevated levels of homocysteine and methionine in the blood and urine, while this compound levels are typically low. scielo.br

Cystathioninuria: This condition is characterized by the accumulation and excessive excretion of this compound in the urine due to a deficiency of the enzyme cystathionine γ-lyase (CTH). bevital.noresearchgate.net This leads to a buildup of this compound in tissues and its subsequent excretion. researchgate.net While often considered a benign condition, monitoring urinary this compound is key for its diagnosis. bevital.nohmdb.ca

The measurement of this compound, in conjunction with other metabolites like homocysteine and methionine, is therefore essential for the differential diagnosis of these metabolic disorders.

Prognostic Marker for Vascular Disease and Endothelial Dysfunction

Elevated levels of plasma this compound have been associated with an increased risk of vascular disease and endothelial dysfunction. bevital.no Endothelial dysfunction is an early step in the development of atherosclerosis and is characterized by impaired vascular homeostasis. mdpi.com

Studies have shown that higher plasma this compound concentrations are predictive of an increased risk for all-cause mortality, as well as cardiovascular and non-cardiovascular death in patients with suspected or established coronary heart disease. bevital.no Although the precise mechanisms are still under investigation, it is suggested that this compound may serve as a biomarker of endothelial cell dysfunction and a prognostic marker for the development of atherosclerosis. oup.com Some research indicates that this compound may have a protective role against homocysteine-induced apoptosis in endothelial cells, suggesting a complex interplay in vascular pathology. frontiersin.org

Specific Biomarker for 1p/19q Codeleted Gliomas

A significant recent finding is the identification of this compound as a specific biomarker for a subtype of brain tumors known as 1p/19q codeleted gliomas. mdpi.comnih.gov This codeletion is a molecular signature characteristic of oligodendrogliomas, a type of diffuse glioma. mdpi.com

Research has demonstrated a selective accumulation of this compound in these specific tumors, which can be detected non-invasively using in vivo magnetic resonance spectroscopy (MRS). nih.govismrm.org This accumulation is linked to the hemizygous loss of the gene for cystathionine gamma-lyase (CTH), which is located on the 1p chromosomal arm. nih.govexlibrisgroup.com The reduced expression of CTH leads to a bottleneck in the transsulfuration pathway and a subsequent buildup of this compound within the tumor cells. nih.govnih.gov This discovery has important implications for the diagnosis, prognosis, and potential therapeutic targeting of 1p/19q codeleted gliomas, with this compound serving as a promising noninvasive marker. nih.govismrm.org

ConditionThis compound LevelsAssociated EnzymesClinical Utility
Vitamin B6 Deficiency ElevatedCystathionine γ-lyase (CTH)Functional indicator of vitamin B6 status. healthmatters.ionih.gov
Homocystinuria (CBS deficiency) LowCystathionine β-synthase (CBS)Differential diagnosis of metabolic disorders. scielo.br
Cystathioninuria Markedly ElevatedCystathionine γ-lyase (CTH)Diagnostic marker for CTH deficiency. bevital.noresearchgate.net
Vascular Disease ElevatedNot directly implicatedPrognostic marker for mortality and endothelial dysfunction. bevital.nooup.com
1p/19q Codeleted Gliomas Selectively Elevated in tumorCystathionine γ-lyase (CTH)Specific, noninvasive diagnostic and prognostic biomarker. nih.govismrm.org

Research Methodologies and Experimental Models in L Cystathionine Studies

In Vitro Cell Culture Models

Isolated cell systems provide a controlled environment to study the specific effects of L-cystathionine at the cellular and molecular level, free from the systemic complexities of a whole organism.

In vitro models are instrumental in elucidating how this compound influences cellular health and disease states.

Human Umbilical Vein Endothelial Cells (HUVECs): HUVECs are a widely used model for studying vascular biology. Research shows that this compound can protect these cells against injury induced by high levels of homocysteine, a risk factor for cardiovascular disease. frontiersin.orgnih.gov Pretreatment with this compound has been found to significantly inhibit homocysteine-induced cytotoxicity, as evidenced by increased cell viability and decreased leakage of lactate (B86563) dehydrogenase (LDH). nih.gov Furthermore, this compound attenuates homocysteine-induced apoptosis in HUVECs by inhibiting the expression of the pro-apoptotic protein Bax and suppressing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govmedchemexpress.com

THP-1 Monocytic Cells: The human monocytic cell line THP-1, which can be differentiated into macrophages, is a key model for studying inflammation. Studies have utilized these cells to demonstrate that this compound can inhibit the mitochondria-mediated apoptosis induced by oxidized low-density lipoprotein (ox-LDL), a critical process in the development of atherosclerosis. mdpi.com In THP-1-derived macrophages, this compound has also been shown to antagonize vascular injury by inhibiting the inflammatory response triggered by ox-LDL. nih.gov

U373 Astrocytoma Cells: In the context of cancer biology, human astrocytoma U373 cells have been used to investigate the effects of this compound accumulation, a phenomenon observed in some cancers. iiarjournals.orgnih.gov Studies have revealed that the addition of this compound to U373 cell cultures leads to a stimulation of cell proliferation. iiarjournals.orgnih.gov This proliferative effect is associated with the intracellular conversion of this compound to L-cysteine, which subsequently increases the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), enhancing the cell's antioxidant capacity. iiarjournals.orgnih.gov

Table 1: Summary of this compound Effects in U373 Astrocytoma Cells

ParameterObservation after this compound TreatmentTimeframeReference
Cell ProliferationIncreased48 and 72 hours iiarjournals.org
Intracellular this compound LevelInitial increase, followed by a gradual decreasePeak at 24 hours, decrease at 48/72 hours iiarjournals.org
γ-cystathionase (CTH) ActivitySignificantly increased48 and 72 hours iiarjournals.org
Intracellular L-cysteine LevelElevated48 and 72 hours iiarjournals.org

Isolated cell systems are crucial for examining the activity and regulation of enzymes involved in this compound metabolism, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE or CTH). wikipedia.orgmdpi.com

In U373 astrocytoma cells, the addition of this compound to the culture medium was shown to significantly increase the activity of CTH after 48 and 72 hours. iiarjournals.org This demonstrates a substrate-associated modulation of enzyme function. For example, after 48 hours of treatment, CTH activity increased by approximately 86% with 0.5 mM this compound. iiarjournals.org Other research has focused on the post-translational regulation of these enzymes. Studies have revealed that the activity of human CSE can be inhibited by its own persulfidation, a modification where an extra sulfur atom is added to a cysteine residue. mdpi.com This process acts as a negative feedback mechanism to control the production of hydrogen sulfide (B99878) (H2S), one of CSE's key products. mdpi.com Furthermore, the enzymatic properties of cystathionine lyases from various organisms, such as Lactococcus lactis, have been characterized in detail, revealing their ability to catalyze different types of elimination reactions on the this compound substrate. oup.com

In Vivo Animal Models

Animal models are indispensable for understanding the systemic and pathophysiological consequences of altered this compound metabolism in a living organism.

Genetically engineered mouse models, particularly those with deficiencies in the enzymes that produce or degrade this compound, have provided profound insights into metabolic diseases.

Cystathionine β-Synthase (CBS)-Deficient Mice: Several mouse models with inactivated or mutant Cbs genes have been developed to study homocystinuria. nih.govfrontiersin.org Complete knockout of the Cbs gene results in severe growth retardation and early mortality, underscoring the enzyme's critical developmental role. nih.govfrontiersin.org More viable models, such as those carrying a mutant human CBS transgene on a mouse Cbs knockout background (e.g., Tg-I278T Cbs⁻/⁻), survive to adulthood but exhibit many features of the human disease. plos.orgplos.org These mice display extremely high levels of plasma homocysteine, low levels of plasma cysteine, and pathologies including fat loss, osteoporosis, and facial alopecia. plos.orgnih.govresearchgate.net Comparing different models, such as the Tg-I278T Cbs⁻/⁻ and the Tg-hCBS Cbs⁻/⁻ mice, has revealed significant threshold effects of hyperhomocysteinemia, where only the most extreme elevations in homocysteine lead to severe phenotypes. nih.govresearchgate.net These models have been crucial for linking CBS deficiency to downstream effects like endothelial dysfunction and elevated tissue levels of S-adenosylhomocysteine. ahajournals.orgnih.gov

Table 2: Comparative Metabolic Profiles in CBS-Deficient Mouse Models

Mouse ModelMean Serum tHcy (μM)Key Pathophysiological FeaturesReference
Control (Wild-Type)~5.5Normal phenotype nih.gov
Tg-hCBS Cbs⁻/⁻~169Severe hyperhomocysteinemia, minimal other phenotypes nih.gov
Tg-I278T Cbs⁻/⁻~296Extreme hyperhomocysteinemia, facial alopecia, osteoporosis, reduced survival nih.govresearchgate.net

Animal models that replicate specific human diseases are used to test the therapeutic potential of interventions related to the this compound pathway. A rat model of subarachnoid hemorrhage (SAH), induced by endovascular perforation, is used to study early brain injury. nih.gov In this model, researchers can assess outcomes like neurological deficits, brain water content (edema), neuronal loss, and neuroinflammation. nih.gov While studies in this model have often focused on the administration of L-cysteine, the precursor to this compound in the reverse transsulfuration pathway, it serves as a valid platform for investigating how modulation of the broader transsulfuration pathway and its intermediates could offer neuroprotection in acute brain injuries like SAH. nih.gov Similarly, CBS-deficient mouse models have been instrumental in testing novel therapeutic strategies, such as the efficacy of an adeno-associated virus (AAV)-based gene therapy designed to deliver a functional human CBS gene to the liver. foxchase.org

Advanced Analytical Techniques for this compound and Metabolites

The accurate measurement of this compound and its related metabolites in biological samples is fundamental to research in this field. A variety of powerful analytical methods are employed for this purpose. tandfonline.comtandfonline.com

Chromatography-Mass Spectrometry (MS): This is the cornerstone of modern metabolite analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are frequently used for the sensitive and specific quantification of this compound and related compounds like homocysteine and B vitamins in plasma and tissues. tandfonline.comnih.gov Recently, methods using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) have been developed to simultaneously analyze over 20 tryptophan and sulfur amino acid metabolites, including this compound, in human and murine samples. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been a key technique, particularly for detecting this compound in human serum at low concentrations where other methods might fail. nih.govhmdb.cahmdb.ca

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC), often with fluorescence or electrochemical detection, is a robust method used to determine the levels of this compound and associated thiols, such as L-cysteine, L-cystine, and glutathione, in cell extracts and other biological fluids. iiarjournals.orgnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is a powerful tool for structural confirmation and has been used to rapidly and accurately evaluate the purity of this compound and other nonprotein amino acid reference materials. tandfonline.com NMR is also applied in untargeted metabolomics studies to assess broad metabolic changes in response to altered this compound levels. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the accurate quantification of this compound in various biological matrices, including plasma, urine, and cell lysates. tandfonline.comgoogle.comgoogle.com This method offers high sensitivity and specificity, allowing for the detection and measurement of low concentrations of this compound and other related amino acids. tandfonline.comrsc.org The principle of LC-MS/MS involves the separation of analytes using liquid chromatography, followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions for the target molecule. rsc.org

Methodologies have been developed for the simultaneous analysis of multiple sulfur-containing amino acids and their derivatives, providing a comprehensive profile of the transsulfuration pathway. rsc.orgresearchgate.net For instance, a hydrophilic interaction liquid chromatography (HILIC) tandem mass spectrometry method has been established for the simultaneous analysis of 13 sulfur pathway intermediates. rsc.org Sample preparation often involves a derivatization step to improve the chromatographic properties and ionization efficiency of the analytes. researchgate.net The robustness and sensitivity of LC-MS/MS, with detection limits in the low femtomol range, make it an indispensable tool for metabolomics studies and for diagnosing metabolic disorders associated with this compound metabolism. rsc.org

High-Performance Liquid Chromatography (HPLC) for Thiol Analysis and Enzyme Activity

High-Performance Liquid Chromatography (HPLC) is a versatile technique frequently employed in this compound research for the analysis of thiols and the determination of enzyme activities. iiarjournals.orgnih.gov Reverse-phase HPLC (RP-HPLC) is particularly useful for separating and quantifying this compound and other non-protein thiols like L-cysteine, L-cystine, and glutathione in cellular extracts. iiarjournals.org These methods often involve pre-column derivatization with a fluorescent reagent, such as 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole or dabsyl chloride, to enhance detection sensitivity. researchgate.netnih.gov

HPLC-based assays are also crucial for measuring the activity of enzymes involved in this compound metabolism, namely cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH). nih.govnih.gov For CTH activity, the assay can measure the production of α-ketobutyrate from this compound. nih.gov CBS activity can be determined by measuring the formation of this compound from its substrates, L-serine and L-homocysteine. portlandpress.comahajournals.org These HPLC methods provide a reliable means to assess the functional status of the transsulfuration pathway in various tissues and cell types. nih.govportlandpress.com

Table 1: HPLC Methods in this compound Research

Application Technique Key Features Reference(s)
Thiol Analysis RP-HPLC with fluorescence detection Measures this compound, L-cysteine, L-cystine, GSH iiarjournals.orgoup.com
CBS and CTH Activity RP-HPLC Quantifies reaction products like α-ketobutyrate and this compound nih.govahajournals.org

Magnetic Resonance Spectroscopy (MRS) for In Vivo Detection in Brain Tissue

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that allows for the detection and quantification of metabolites in living tissues, including the brain. While challenging, MRS has been explored for the in vivo detection of this compound. The identification of this compound in brain tissue has been reported through the analysis of nuclear magnetic resonance (NMR) spectra. nih.gov The unique spectral signature of this compound allows for its differentiation from other brain metabolites. However, the relatively low concentration of this compound in the brain and spectral overlap with more abundant metabolites can make its detection and accurate quantification by MRS technically demanding. Further advancements in MRS technology, such as higher magnetic field strengths and advanced data processing techniques, may improve the ability to reliably measure this compound in vivo.

Spectrophotometric and Fluorometric Assays for Enzyme Activities and Metabolite Detection

Spectrophotometric and fluorometric assays provide convenient and sensitive methods for determining the activities of enzymes involved in this compound metabolism and for detecting related metabolites.

The activity of cystathionine γ-lyase (CTH) can be measured spectrophotometrically by monitoring the formation of α-ketobutyrate, a product of the CTH-catalyzed cleavage of this compound. iiarjournals.orgcellmolbiol.org One common method involves a coupled enzyme assay where the α-ketobutyrate produced is converted to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. cellmolbiol.org

For cystathionine β-synthase (CBS), a continuous spectrophotometric assay has been developed. nih.govnih.gov This assay can utilize a four-enzyme coupled system where the product of the CBS reaction is ultimately linked to the consumption of NADH, which is monitored at 340 nm. nih.gov Another colorimetric assay for CBS involves coupling its activity with CTH, where the this compound produced by CBS is converted to cysteine by CTH. The resulting cysteine is then detected colorimetrically using ninhydrin. researchgate.net

Fluorometric assays offer even higher sensitivity for detecting enzyme products. For instance, the product of the CTH reaction, 2-ketobutyric acid, can be converted to a fluorescent derivative, allowing for the determination of as little as 2.5 pmol of this compound. nih.gov These sensitive assays are crucial for studying enzyme kinetics and for screening potential inhibitors or activators of these key enzymes in the transsulfuration pathway.

Functional Assays for Investigating Cellular and Molecular Mechanisms

To understand the biological roles of this compound, researchers employ a variety of functional assays that probe its effects on fundamental cellular processes, particularly apoptosis, cell viability, mitochondrial function, and oxidative stress.

Apoptosis and Cell Viability Assays

The influence of this compound on cell survival and programmed cell death (apoptosis) is a significant area of investigation. medchemexpress.combohrium.com Several assays are used to assess these effects:

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. nih.gov The leakage of lactate dehydrogenase (LDH) from cells with damaged plasma membranes is another common method to quantify cytotoxicity. iiarjournals.orgnih.gov

Apoptosis Detection: Apoptosis can be detected and quantified using various techniques.

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. frontiersin.org

TUNEL (TdT-mediated dUTP Nick-End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-OH ends of DNA. mdpi.comnih.gov

Caspase Activity Assays: Caspases are a family of proteases that are central to the execution of apoptosis. The activity of key caspases, such as caspase-3, caspase-8, and caspase-9, can be measured using colorimetric or fluorometric substrate assays. frontiersin.orgmdpi.comscienceopen.com Western blotting can also be used to detect the cleavage and activation of caspases like caspase-3. nih.govmdpi.com

Studies have shown that this compound can inhibit apoptosis induced by various stressors in different cell types, including vascular endothelial cells and macrophages. mdpi.comscienceopen.com This protective effect is often associated with the downregulation of caspase-9 and caspase-3 activities. mdpi.comscienceopen.com

Assessment of Mitochondrial Function and Oxidative Stress Markers

Mitochondria play a central role in both cellular energy metabolism and apoptosis. The effect of this compound on mitochondrial function and the cellular redox state is therefore of great interest.

Mitochondrial Function:

Mitochondrial Membrane Potential (ΔΨm): The integrity of the mitochondrial membrane potential is a key indicator of mitochondrial health. It can be assessed using fluorescent dyes like JC-1, where a shift in fluorescence from red to green indicates a loss of ΔΨm. mdpi.comnih.gov

Mitochondrial Permeability Transition Pore (MPTP) Opening: The opening of the MPTP is a critical event in mitochondria-mediated apoptosis. Its status can be evaluated using fluorescent probes like calcein-AM in the presence of a quencher. mdpi.comscienceopen.com

Mitochondrial Respiration: Seahorse XF Analyzers can be used to measure key parameters of mitochondrial respiration, such as basal respiration and spare respiratory capacity, providing insights into cellular bioenergetics. frontiersin.org

Oxidative Stress Markers:

Reactive Oxygen Species (ROS) Production: The intracellular levels of ROS, such as superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂), can be measured using fluorescent probes like dihydroethidium (B1670597) (DHE), MitoSOX Red (for mitochondrial superoxide), and DCFH-DA. mdpi.comnih.govfrontiersin.org

Lipid Peroxidation: The extent of lipid peroxidation, a consequence of oxidative damage to cell membranes, can be quantified by measuring the levels of malondialdehyde (MDA). researchgate.net

Antioxidant Enzyme Activity: The activities of major antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), can be determined using colorimetric assay kits. nih.gov

Glutathione (GSH) Levels: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical indicator of the cellular redox state and can be measured by HPLC or colorimetric assays. iiarjournals.orgnih.gov

Research indicates that this compound can protect against oxidative stress by reducing the production of ROS, enhancing the activity of antioxidant enzymes, and preserving mitochondrial function. mdpi.comscienceopen.comnih.gov

Table 2: Functional Assays in this compound Research

Cellular Process Assay Measured Parameter Reference(s)
Apoptosis & Cell Viability MTT Assay Cell Viability nih.gov
LDH Assay Cytotoxicity nih.gov
Annexin V/PI Staining Apoptosis/Necrosis frontiersin.org
TUNEL Assay DNA Fragmentation mdpi.comnih.gov
Caspase Activity Assays Caspase-3, -9 Activation mdpi.comscienceopen.comekb.eg
Mitochondrial Function JC-1 Staining Mitochondrial Membrane Potential mdpi.comnih.gov
Calcein-AM Assay MPTP Opening mdpi.comscienceopen.com
Seahorse XF Analysis Mitochondrial Respiration frontiersin.org
Oxidative Stress DHE/MitoSOX Probes ROS/Mitochondrial Superoxide mdpi.comnih.gov
MDA Assay Lipid Peroxidation researchgate.net
Enzyme Activity Kits SOD, CAT, GSH-Px Activity nih.gov

Determination of Total and Reduced/Oxidized Thiol Levels

The quantification of total, reduced (free thiols, -SH), and oxidized (disulfides, -S-S-) thiol levels is fundamental in biochemical and clinical research to assess the redox status of biological systems. rsc.org Thiols, such as L-cysteine and glutathione, are critical antioxidants, and their balance is intricately linked to the metabolic pathways involving this compound. iiarjournals.org Perturbations in this balance are indicative of oxidative stress, a condition implicated in numerous pathologies. rsc.orgmirandagrounds.com Therefore, accurate measurement of these thiol species is essential in studies investigating the biochemical roles of this compound.

The general principle for the differential quantification of thiol forms involves a multi-step process. nih.gov First, the concentration of free, reduced thiols in a sample is measured directly. nih.gov Subsequently, the disulfide bonds in the oxidized thiols are chemically reduced to their corresponding thiol forms. The total thiol concentration is then measured, and the amount of oxidized thiols is determined by subtracting the initial free thiol concentration from the total. nih.gov A crucial step in this process is the immediate stabilization of the thiol groups upon sample collection, often through acidification or alkylation with reagents like N-ethylmaleimide (NEM), to prevent artefactual oxidation during sample preparation and analysis. researchgate.netrsc.org

Several analytical techniques are employed for the determination of thiol levels, each with distinct advantages and limitations.

Spectrophotometric Methods

A classic and widely used method for quantifying total reduced thiols is the Ellman's assay. nih.gov This colorimetric assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free sulfhydryl groups in a stoichiometric exchange reaction. This reaction releases a yellow-colored thiolate anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. nih.govcreative-proteomics.com While simple and cost-effective, the Ellman's assay measures the total concentration of reduced thiols and does not distinguish between different thiol-containing compounds. nih.gov To determine total thiols (both reduced and oxidized), the sample is first treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to convert all disulfides to free thiols before the addition of DTNB. nih.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying individual thiol compounds within a complex biological mixture. creative-proteomics.com Reverse-Phase HPLC (RP-HPLC) is frequently used for this purpose. iiarjournals.orgiiarjournals.org In a typical application, cell or tissue samples are first treated to precipitate proteins, often using an acid like perchloric acid. iiarjournals.orgiiarjournals.org The supernatant, containing low-molecular-weight thiols, is then analyzed. To enhance detection, thiols are often derivatized with a fluorescent or UV-absorbing tag prior to chromatographic separation. mdpi.com This approach allows for the simultaneous measurement of L-cysteine, its oxidized form L-cystine, reduced glutathione (GSH), and oxidized glutathione (GSSG), providing a detailed profile of the thiol redox state. iiarjournals.orgiiarjournals.org

Mass Spectrometry-Based Methods

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for thiol analysis. rsc.orgcreative-proteomics.com This method allows for the precise identification and quantification of a wide array of thiol-containing metabolites, including this compound itself, based on their mass-to-charge ratios and specific fragmentation patterns. rsc.org Techniques like hydrophilic interaction chromatography (HILIC) can be particularly effective for separating highly polar thiol compounds. mdpi.com The use of stable isotope-labeled internal standards can further improve the accuracy and robustness of quantification by correcting for variations during sample preparation and analysis. rsc.orgresearchgate.net

Detailed Research Findings

Research into the effects of this compound on cellular processes often involves measuring its impact on intracellular thiol levels. A study on human astrocytoma U373 cells investigated how exogenous this compound influences cell proliferation and the intracellular concentrations of various thiols. iiarjournals.orgiiarjournals.org In this study, cells were cultured with different concentrations of this compound, and the levels of L-cysteine, L-cystine, and glutathione were measured at 24, 48, and 72 hours using RP-HPLC. iiarjournals.orgiiarjournals.org

The findings revealed that the addition of this compound led to a time- and concentration-dependent increase in intracellular L-cysteine and L-cystine levels after 48 and 72 hours. iiarjournals.orgiiarjournals.org This increase is attributed to the enzymatic conversion of this compound to L-cysteine by cystathionine γ-lyase (CTH), an enzyme whose activity was also observed to increase. iiarjournals.org Consequently, the elevated L-cysteine levels influenced the glutathione pool, leading to a significant increase in the GSH/GSSG ratio, particularly after 72 hours of culture. iiarjournals.orgiiarjournals.org This shift indicates a change in the cellular redox environment towards a more reduced state, which was associated with increased cell proliferation. iiarjournals.org

The table below summarizes the changes in intracellular L-cysteine levels observed in this study.

Table 1. Effect of this compound on Intracellular L-Cysteine Levels in U373 Astrocytoma Cells. iiarjournals.org
This compound ConcentrationTime PointL-Cysteine Level (nmole/106 cells)
Control (0 mM)24 h0.85
0.5 mM24 h0.51
Control (0 mM)48 h0.92
0.5 mM48 h1.53
Control (0 mM)72 h1.01
0.5 mM72 h2.15

Data is estimated from figures presented in the source publication for illustrative purposes. iiarjournals.org

These findings underscore the importance of employing precise analytical methods to determine thiol levels, as they provide critical insights into the metabolic fate and functional consequences of this compound in biological systems.

Potential Therapeutic Strategies Modulating L Cystathionine Pathways

Pharmacological Approaches to Modulate CBS and CTH/CSE Activity

The modulation of cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CTH or CSE) is a key pharmacological strategy. These enzymes are central to the transsulfuration pathway, which converts homocysteine to cysteine, with L-cystathionine as the intermediate. nih.gov Both CBS and CTH are pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. mdpi.com CBS catalyzes the condensation of homocysteine and serine to form this compound, while CTH cleaves this compound to produce L-cysteine. mdpi.comproteopedia.org

The development of molecules that can either activate or inhibit CBS and CTH/CSE represents a significant area of therapeutic research.

Enzyme Activators: S-adenosyl-L-methionine (AdoMet) is a known allosteric activator of CBS. nih.govproteopedia.org This activation is a key regulatory mechanism that directs homocysteine towards the transsulfuration pathway. nih.gov Under certain conditions, such as changes in the cellular redox state, the heme cofactor in CBS can modulate its activity. Oxidation of the ferrous (Fe2+) heme to the ferric (Fe3+) state can double the enzyme's activity. wikipedia.org

Enzyme Inhibitors: A variety of inhibitors for CBS and CTH/CSE have been developed and studied, initially for research purposes to understand the physiological roles of these enzymes and their product, hydrogen sulfide (B99878) (H₂S). More recently, their therapeutic potential in conditions like cancer, where CBS/H₂S pathways can be upregulated, has been explored. fondationlejeune.orgresearchgate.net

Commonly used inhibitors include:

Aminooxyacetic acid (AOAA): Often used as a CBS inhibitor, research shows it also potently inhibits CTH/CSE, sometimes even more effectively than it inhibits CBS. semanticscholar.orgnih.gov It acts as a general inhibitor for several other PLP-dependent enzymes. semanticscholar.org

DL-propargylglycine (PAG): Considered a selective and irreversible inhibitor of CTH/CSE. semanticscholar.orgnih.gov

β-cyanoalanine (BCA): A potent inhibitor of CTH/CSE. nih.gov

Hydroxylamine (HA) and Trifluoroalanine: Also reported to act as CBS inhibitors. nih.gov

Recent research has focused on developing more selective and potent inhibitors. For instance, a compound designated CH004 has been identified as a highly effective CBS inhibitor with significant selectivity over CTH/CSE. researchgate.netspandidos-publications.com Another compound, YD0171 , a methylated derivative of AOAA, has also shown inhibitory activity. spandidos-publications.com The drug Disulfiram has also been identified as a putative inhibitor of cellular CBS activity. researchgate.netspandidos-publications.com

Table 1: Pharmacological Inhibitors of CBS and CTH/CSE

InhibitorPrimary Target(s)IC₅₀ ValuesNotes
Aminooxyacetic acid (AOAA) CBS and CTH/CSECTH/CSE: 1.1 ± 0.1 μM; CBS: 8.5 ± 0.7 μM nih.govAlso inhibits other PLP-dependent enzymes. semanticscholar.org
DL-propargylglycine (PAG) CTH/CSE (selective)40 ± 8 μM nih.govIrreversible inhibitor. semanticscholar.org
β-cyanoalanine (BCA) CTH/CSE14 ± 0.2 μM nih.govMore potent CTH/CSE inhibitor than PAG. nih.gov
CH004 CBS (highly selective)<1 µM for CBS spandidos-publications.com~30 times more selective for CBS over CTH/CSE. researchgate.netspandidos-publications.com
Disulfiram CBS (putative)Not specifiedInvestigated as a potential anticancer drug. researchgate.netspandidos-publications.com

Nutritional Interventions Targeting Cofactor Deficiencies and Precursors

Nutritional therapy is a cornerstone of management for CBS deficiency. nih.gov The primary goals are to reduce the accumulation of toxic precursors like homocysteine and to supplement deficient products. nih.govtandfonline.com

Strategies include:

Pyridoxine (B80251) (Vitamin B6) Supplementation: CBS is a vitamin B6-dependent enzyme. proteopedia.orgfrontiersin.org In some patients with specific mutations, pharmacological doses of pyridoxine can increase residual CBS activity, thereby lowering homocysteine levels. nih.govfrontiersin.org Patients who respond to this treatment are termed "B6-responsive". frontiersin.org However, prior intake of pyridoxine can mask the biochemical signs of CBS deficiency during testing. nih.gov

Low-Methionine Diet: Restricting the dietary intake of methionine, an essential amino acid and precursor to homocysteine, reduces the substrate load on the impaired transsulfuration pathway. nih.govresearchgate.net This often involves a diet low in natural protein, supplemented with a methionine-free amino acid formula. researchgate.net

Cysteine Supplementation: Since CBS deficiency impairs the endogenous synthesis of cysteine, supplementation may be necessary. tandfonline.comfrontiersin.org

Betaine Administration: Betaine provides an alternative pathway for remethylating homocysteine back to methionine, independent of the folate cycle, thereby reducing homocysteine levels. nih.govfrontiersin.org

Folic Acid and Vitamin B12 Supplementation: These vitamins are cofactors for the remethylation pathway that converts homocysteine to methionine. nih.govunl.edu Supplementation helps to optimize this alternative route for homocysteine metabolism. tandfonline.com

Emerging Therapeutic Modalities

Beyond pharmacological and nutritional approaches, novel therapeutic strategies are being developed to address the root cause of genetic disorders affecting this compound metabolism.

For genetic disorders like classical homocystinuria, enzyme replacement therapy (ERT) aims to supply a functional version of the deficient enzyme. jocmr.org

Pegtibatinase (PEG-CBS): This is a novel, investigational ERT for classical homocystinuria. hcunetworkamerica.org It consists of a recombinant form of human CBS that has been PEGylated (attached to polyethylene (B3416737) glycol) to extend its half-life in the body. nih.govresearchgate.net Preclinical studies in mouse models of homocystinuria have shown that ERT with PEG-CBS can significantly reduce plasma homocysteine levels, normalize plasma cysteine, and correct various metabolic and physical symptoms of the disease. nih.govmedlink.com A global Phase 3 clinical trial (the HARMONY Study) is currently evaluating the safety and efficacy of pegtibatinase in patients. hcunetworkamerica.org Other ERT candidates, such as OT-58, are also in development. jocmr.orghcunetworkamerica.org

This compound itself is being considered as a therapeutic agent, specifically as a prodrug for delivering cysteine. iarc.fr Cysteine has antioxidant properties and is a precursor to the critical antioxidant glutathione (B108866). drugbank.com

A study investigating the hepatoprotective effects of this compound found that when administered, it is converted in the body to cysteine. nih.gov This conversion was demonstrated by a decrease in serum this compound levels followed by a subsequent increase in cysteine concentrations. The study showed that administering this compound could prevent acetaminophen-induced liver necrosis in rodents by restoring hepatic glutathione levels that had been depleted. nih.gov The protective effect was abolished by propargylglycine, an inhibitor of CTH/CSE, confirming that the cleavage of this compound by this enzyme was necessary for the therapeutic action. nih.gov This research supports the potential of this compound as a stable precursor for cysteine delivery in therapeutic contexts. nih.gov

Q & A

Q. What biochemical pathways involve L-cystathionine, and how can its intracellular levels be quantified experimentally?

this compound is central to the transsulfuration pathway, where it is synthesized from L-homocysteine and L-serine via cystathionine β-synthase (CBS) and cleaved by cystathionine γ-lyase (CSE) to produce L-cysteine . To quantify its levels, researchers often employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). Normalization to total protein content (e.g., using the Bradford assay ) ensures accuracy. Temporal stability must be monitored due to potential degradation under physiological conditions .

Q. How can researchers validate the purity of synthesized this compound for experimental use?

Purity is critical for reproducibility. After synthesis (e.g., via CBS-mediated condensation of L-homocysteine and L-serine), techniques like nuclear magnetic resonance (NMR) spectroscopy or HPLC with UV detection are used to confirm structural integrity. Reference standards should align with published protocols, such as those in Biosci Biotechnol Biochem (2017) .

Q. What methodological considerations are essential for studying this compound’s role in glutathione synthesis?

Researchers should measure glutathione (GSH) levels using colorimetric assays (e.g., Ellman’s reagent) or LC-MS. Concurrently, knockdown or inhibition of CBS/CSE enzymes can isolate this compound’s contribution. Redox balance metrics (e.g., GSH/GSSG ratios) and oxidative stress markers (e.g., ROS assays) are recommended .

Advanced Research Questions

Q. How can conflicting data on this compound’s proliferative effects (e.g., in cancer models) be resolved?

In HCT116 colon cancer cells, this compound did not enhance proliferation despite high endogenous levels, whereas hydrogen sulfide (H₂S) donors did . To resolve such contradictions, experimental variables like cell type, this compound concentration, and metabolic state (e.g., cysteine/homocysteine availability) must be controlled. Dose-response studies and isotopic tracing (e.g., ¹³C-labeled this compound) can clarify its metabolic fate .

Q. What experimental designs are optimal for assessing this compound’s dose-dependent effects in animal models?

Threshold effects are observed, where low doses support redox homeostasis, while high doses induce toxicity . Researchers should use dose-response curves with endpoints like plasma homocysteine, hepatic CSE activity, and tissue glutathione levels. Toxicity assessments (e.g., histopathology, oxidative stress markers) are critical to define safe ranges .

Q. How can subcellular localization of this compound be tracked to understand its compartment-specific roles?

Subcellular fractionation (e.g., isolating mitochondria vs. cytoplasm) paired with LC-MS quantification is effective. Fluorescent probes (e.g., tagged cystathionine analogs) or immunofluorescence targeting CBS/CSE can visualize localization dynamics .

Q. What methodologies address this compound’s temporal instability in long-term studies?

Stability assays under varying pH, temperature, and oxidative conditions are essential. Mass spectrometry can identify degradation products (e.g., homocysteine or cysteine). For cell-based studies, repeated supplementation or controlled-release formulations may mitigate degradation .

Methodological & Analytical Challenges

Q. How can genetic knockout models (e.g., CBS⁻/⁻ or CSE⁻/⁻) clarify this compound’s physiological roles?

CRISPR/Cas9-generated knockout models allow researchers to dissect pathway-specific contributions. Rescue experiments with exogenous this compound can isolate its effects from H₂S. Multi-omics approaches (transcriptomics, metabolomics) are recommended to capture systemic impacts .

Q. What advanced techniques quantify this compound’s flux in the transsulfuration pathway?

Isotopic tracing (e.g., ¹³C-serine or ³⁵S-methionine) coupled with flux analysis software (e.g., INCA) enables dynamic pathway mapping. Knockdown/overexpression of CBS/CSE paired with metabolic profiling (e.g., GC-MS) can validate flux alterations .

Q. How should researchers design experiments to study this compound’s protective effects in oxidative stress models?

Use endothelial or neuronal cells exposed to homocysteine or H₂O₂. Measure apoptosis markers (e.g., caspase-3 activation), mitochondrial membrane potential (JC-1 dye), and glutathione levels. Pre-treatment with this compound and comparative analysis with cysteine or H₂S donors can delineate mechanisms .

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